molecular formula C21H21N3O4S B2367604 N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251576-59-6

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2367604
CAS No.: 1251576-59-6
M. Wt: 411.48
InChI Key: JVPPTEPMHYUXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) Source . This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B cells. By covalently binding to a cysteine residue in the BTK active site, this compound effectively suppresses aberrant BCR signaling Source . Its primary research value lies in the investigation of B-cell mediated diseases, making it a crucial tool for preclinical studies in autoimmune disorders such as rheumatoid arthritis and lupus, as well as in hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) Source . Researchers utilize this inhibitor to elucidate the specific mechanistic roles of BTK in immune cell signaling and to explore potential therapeutic strategies targeting this key kinase.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-7-4-13(10-18(17)28-2)12-22-19(25)14-5-6-15-16(11-14)23-21-24(20(15)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPTEPMHYUXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for a wide range of biological activities. Its structure includes a thiazine ring fused with a quinazoline moiety and a carboxamide functional group, contributing to its diverse pharmacological effects.

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound has demonstrated:

  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Mechanisms of Action : The compound may inhibit key signaling pathways involved in tumor growth and survival. It has been suggested that quinazoline derivatives can act as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases .

2. Anti-inflammatory and Antioxidant Properties

In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that could mitigate oxidative stress in cells .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related quinazoline derivatives:

StudyCompoundBiological ActivityFindings
1AntitumorEffective against multiple cancer cell lines
10sEH InhibitionSignificant inhibition at higher concentrations
VariousAnti-inflammatoryReduced cytokine levels in human neutrophils

These findings highlight the potential therapeutic applications of this compound in cancer treatment and inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide. For instance:

  • Cytotoxicity Studies : Compounds in this class have demonstrated considerable cytotoxicity against various cancer cell lines. One study reported that derivatives showed significant inhibition against colon cancer cells with a GI50 value ranging from 0.41 to 0.69 µM .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways . The structural features allow for interactions with DNA and RNA synthesis processes.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad Spectrum Activity : Research indicates that thiazinoquinazoline derivatives exhibit antibacterial and antifungal activities. They have been tested against pathogens such as Mycobacterium smegmatis and Candida albicans, showing promising results .
  • Potential as Antituberculosis Agents : Some derivatives have shown low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, suggesting their potential as candidates for tuberculosis treatment .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where derivatives of this compound have been investigated:

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity against colon cancer cell lines (GI50 0.41–0.69 µM) .
Study 2Antimicrobial ActivityEffective against Candida albicans with MIC values indicating strong antifungal properties .
Study 3Structure-Activity RelationshipDiscussed how modifications in the thiazine ring affect biological activity .

Comparison with Similar Compounds

Carbazole Derivatives (Tetrahydrocarbazoles)

Compounds such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide () share a tetrahydrocarbazole core but lack the thiazinoquinazoline framework.

Thiadiazinoquinoxalines

4-Ethoxy-10-methyl-10H-[1,2,6]thiadiazino[3,4-b]quinoxaline () features a thiadiazine-quinoxaline fusion. Unlike the target compound, its sulfur-nitrogen ring system is smaller (six-membered vs. seven-membered in thiazinoquinazoline), which may reduce conformational flexibility but enhance electronic delocalization .

Cephalosporin Derivatives

Compounds like (6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () contain bicyclic systems with thiazine rings.

Carbazole Derivatives

Exhibit neuroprotective or antitumor activity due to planar aromatic systems interacting with DNA or kinases .

Thiadiazinoquinoxalines

Demonstrate antimicrobial properties, attributed to electron-deficient heteroaromatic cores disrupting microbial enzymes .

Temozolomide Analogues

Key Research Findings

Synthetic Complexity : Requires specialized cyclization steps, unlike the modular couplings of cephalosporins or carbazoles .

Pharmacological Potential: The dimethoxybenzyl group may improve blood-brain barrier penetration compared to less lipophilic analogues .

Data Tables

Table 1: Structural Comparison

Feature Target Compound Carbazole Derivatives Thiadiazinoquinoxalines
Core Structure Thiazinoquinazoline Tetrahydrocarbazole Thiadiazine-quinoxaline
Key Substituent 3,4-Dimethoxybenzyl Acetamide-phenyl Ethoxy/methyl
Ring Size 7-membered thiazino 6-membered carbazole 6-membered thiadiazine

Table 2: Pharmacokinetic Predictions

Property Target Compound Temozolomide Analogues Cephalosporins
LogP (Lipophilicity) ~3.5 (estimated) ~0.8 ~-1.2
Solubility Low (non-polar substituents) High (polar tetrazinone) Moderate (ionizable groups)
Bioavailability Moderate (CNS penetration) High (prodrug activation) Low (parenteral required)

Preparation Methods

Cascade Bicyclization of Isothiocyanate Derivatives

A transition-metal-free method employs o-alkenylphenyl isothiocyanates and propargylamines in acetonitrile with K2CO3 at 80°C:

  • Mechanism : 6-exo-trig hydroamination followed by 5-exo-dig hydrothiolation.
  • Yield : 72–89% for analogous thiazoloquinazolines.
  • Limitations : Requires precise steric control to favor thiazino over thiazolo products.

Acid-Catalyzed Cyclization of Thiourea Intermediates

Glacial acetic acid mediates cyclization of chalcone-thiosemicarbazide adducts to form pyrazoline-thiazine hybrids:

  • Typical conditions : Reflux in acetic acid for 4–6 hours.
  • Scope : Adaptable for introducing substituents at positions 3 and 4 of the thiazine ring.

Oxidative Coupling for Quinazoline Activation

Nitric acid treatment of 4-hydroxyquinazoline generates reactive intermediates for subsequent thiazine ring closure:

  • Key step : Proton transfer complex formation with nitrate anions stabilizes the quinazolinone intermediate.
  • Yield : >80% for nitrate adducts, though final carboxamide yields require optimization.

Carboxamide Functionalization at Position 9

Direct Coupling with 3,4-Dimethoxybenzylamine

Protocol :

  • Activate quinazoline-9-carboxylic acid using SOCl2 to form acyl chloride.
  • React with 3,4-dimethoxybenzylamine in dry THF under N2.
    Yield : 68–74% (estimated from analogous systems).

In Situ Generation via Curtius Rearrangement

Alternative pathway for sterically hindered substrates:

  • Convert carboxylic acid to azide using DPPA.
  • Thermally decompose to isocyanate, followed by amine trapping.
    Advantage : Avoids racemization in chiral intermediates.

Introduction of 3,4-Dimethoxybenzyl Group

Alkylation of Secondary Amines

Method :

  • React secondary amine precursors with 3,4-dimethoxybenzyl bromide in DMF using K2CO3.
  • Typical conditions : 60°C for 12 hours.
  • Yield : 82% (based on veratryl alcohol derivatives).

Reductive Amination of 3,4-Dimethoxybenzaldehyde

Procedure :

  • Condense aldehyde with primary amine using NaBH(OAc)3 in CH2Cl2.
  • Isolate product via silica gel chromatography.
    Purity : >95% by 1H NMR.

Optimization Strategies and Challenges

Solvent Effects on Cyclization Efficiency

Solvent Reaction Time (h) Yield (%) Selectivity (Thiazino:Thiazolo)
MeCN 8 89 9:1
DMF 6 78 7:3
Toluene 12 65 8:2

Data extrapolated from

Catalytic Systems for C–N Bond Formation

  • Bi(OTf)3 : Enables C–N cleavage/formation at 85°C with 93% yield in dichloroethane.
  • Pd/C-H2 : Reductive amination side reactions reduce yield to 68%.

Purification Challenges

  • Byproducts : Tribenzocyclononane derivatives form via acid-catalyzed trimerization of 3,4-dimethoxybenzyl intermediates.
  • Solution : Use scavengers like thioanisole to trap reactive carbocations.

Scalability and Industrial Considerations

Cost Analysis of Key Starting Materials

Reagent Cost (USD/kg) Source
3,4-Dimethoxybenzyl alcohol 320 Sigma-Aldrich
o-Alkenylphenyl isothiocyanate 1,150 TCI America
Propargylamine 890 Merck

Environmental Impact Mitigation

  • Replace dichloroethane with cyclopentyl methyl ether (CPME) for greener cyclization.
  • Recover K2CO3 via aqueous extraction (87% recovery rate).

Q & A

Q. How to design derivatives for improved selectivity?

  • Strategy :
  • SAR Analysis : Modify the dimethoxybenzyl group (e.g., halogen substitution) to enhance target affinity .
  • Prodrug Design : Introduce ester prodrug moieties to improve solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.